4-(Difluoromethoxy)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-1-2-10-3-4(5)6(11)12/h1-3,7H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJKZPFEBYKZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Difluoromethoxy Nicotinic Acid
Retrosynthetic Analysis and Key Disconnections for the 4-(Difluoromethoxy)nicotinic Acid Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. youtube.comyoutube.comyoutube.com For this compound, two primary retrosynthetic disconnections are considered, as illustrated in Figure 1.
Figure 1: Key Retrosynthetic Disconnections for this compound

Disconnection A (C-O Bond Formation): This approach involves the late-stage introduction of the difluoromethoxy group onto a pre-functionalized nicotinic acid derivative. The key step is the formation of the C4-O bond, typically starting from a 4-hydroxynicotinic acid or a 4-halonicotinic acid precursor. This strategy is advantageous as it utilizes readily available nicotinic acid derivatives.
Disconnection B (C-C Bond Formation/Ring Construction): This strategy focuses on building the pyridine (B92270) ring with the difluoromethoxy group already in place or introduced at an early stage. This can involve the cyclization of acyclic precursors containing the difluoromethoxy moiety or the functionalization of a pre-existing 4-(difluoromethoxy)pyridine (B6319505) to introduce the carboxylic acid group.
Targeted Synthetic Strategies for Difluoromethoxylation at the 4-Position of the Pyridine Ring
The introduction of the difluoromethoxy group at the 4-position of the pyridine ring is a critical step and can be achieved through direct or indirect methods.
Direct Difluoromethoxylation Approaches
Direct difluoromethoxylation involves the direct C-H functionalization or the displacement of a leaving group with a difluoromethoxylating agent.
From 4-Hydroxypyridine Derivatives: A common and effective method involves the reaction of a 4-hydroxynicotinic acid derivative with a difluoromethylating agent. Reagents like diethyl (bromodifluoromethyl)phosphonate in the presence of a base can be used to achieve this transformation. bham.ac.uk
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions offer a versatile method for the difluoromethoxylation of heteroaryl halides. nih.govnih.govrsc.org For instance, 4-chloronicotinic acid esters can be coupled with a difluoromethoxy source in the presence of a palladium catalyst and a suitable ligand. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of difluoromethoxy radicals, which can then be used for the C-H difluoromethoxylation of heteroarenes. researchgate.netresearchgate.netnih.gov This method allows for the direct functionalization of the pyridine ring without the need for pre-installed leaving groups.
| Method | Precursor | Reagent(s) | Catalyst/Conditions | Key Advantages |
| From 4-Hydroxypyridine | 4-Hydroxynicotinic acid ester | (EtO)₂P(O)CF₂Br, KOH | MeCN, H₂O, 25°C | Utilizes readily available starting materials. |
| Palladium-Catalyzed Coupling | 4-Chloronicotinic acid ester | (SIPr)Ag(CF₂H) | Pd(dba)₂, DPEPhos, Toluene, 80°C | Good functional group tolerance. researchgate.net |
| Photoredox Catalysis | Nicotinic acid | N-(difluoromethoxy)benzotriazole salt | Ru(bpy)₃Cl₂, visible light | Mild reaction conditions, direct C-H functionalization. researchgate.net |
Table 1: Comparison of Direct Difluoromethoxylation Approaches
Indirect Routes via Functional Group Interconversion
Indirect methods involve the synthesis of a precursor molecule that can be subsequently converted to the difluoromethoxy group. A common strategy is the conversion of a 4-thiopyridine derivative. This can be achieved by reacting a 4-chloronicotinic acid derivative with a thiolating agent, followed by oxidative difluorodesulfurization.
Synthetic Routes to the Nicotinic Acid Core with Difluoromethoxy Substitution
An alternative to introducing the difluoromethoxy group onto a pre-formed nicotinic acid is to construct the pyridine ring with the desired substitution pattern.
Pyridine Ring Construction Methodologies
Several methods exist for the de novo synthesis of substituted pyridines. researchgate.netacsgcipr.orgorganic-chemistry.orgnih.gov
From Acyclic Precursors: One approach involves the condensation of α-(difluoromethoxy)ketones with enaminones or other suitable nitrogen-containing precursors to form the pyridine ring. researchgate.net This allows for the early incorporation of the difluoromethoxy group.
[4+2] Cycloaddition Reactions: Formal [4+2] cycloaddition reactions of α,β-unsaturated ketoxime acetates with N-acetyl enamides, triggered by NH₄I, provide an efficient route to polysubstituted pyridines. organic-chemistry.org
| Method | Key Precursors | Reagents/Conditions | Key Features |
| From Acyclic Precursors | α-(difluoromethoxy)ketone, Enaminone | - | Early incorporation of the OCF₂H group. researchgate.net |
| [4+2] Cycloaddition | α,β-Unsaturated ketoxime acetate, N-acetyl enamide | NH₄I | Metal-free, good functional group tolerance. organic-chemistry.org |
Table 2: Pyridine Ring Construction Methodologies
Carboxylic Acid Functionalization Strategies
Once the 4-(difluoromethoxy)pyridine core is synthesized, the carboxylic acid functionality can be introduced through various methods.
Oxidation of an Alkyl Group: If the pyridine ring is constructed with a methyl or other alkyl group at the 3-position, this can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. smolecule.com
Hydrolysis of a Nitrile: A common and efficient method is the hydrolysis of a 3-cyanopyridine (B1664610) (nicotinonitrile) derivative. frontiersin.orgmdpi.com The nitrile group can be introduced through various methods, including Sandmeyer reaction of a 3-aminopyridine (B143674) or direct cyanation of a 3-halopyridine. The hydrolysis is typically carried out under acidic or basic conditions.
Carbonation of an Organometallic Intermediate: Direct carbonation of a 3-lithiated or 3-magnesiated 4-(difluoromethoxy)pyridine with carbon dioxide can also yield the desired carboxylic acid. This requires careful control of reaction conditions to achieve regioselective metalation at the 3-position.
| Method | Precursor | Reagent(s) | Conditions | Key Considerations |
| Oxidation | 4-(Difluoromethoxy)-3-methylpyridine | KMnO₄ | Heat | Potential for over-oxidation or side reactions. |
| Nitrile Hydrolysis | 4-(Difluoromethoxy)nicotinonitrile | H₂SO₄, H₂O or NaOH, H₂O | Heat | Robust and high-yielding method. frontiersin.org |
| Carbonation | 3-Bromo-4-(difluoromethoxy)pyridine | n-BuLi, then CO₂ | -78 °C | Requires careful control of regioselectivity. |
Table 3: Carboxylic Acid Functionalization Strategies
Catalytic Approaches in the Synthesis of this compound
Catalysis offers a powerful tool for the construction of complex molecules like this compound, enabling reactions that might otherwise be inefficient or unselective.
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, providing versatile methods for forming carbon-heteroatom and carbon-carbon bonds. In the context of synthesizing derivatives of nicotinic acid, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been instrumental. mdpi.com These reactions typically involve the coupling of an aryl halide or triflate with a suitable boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. mdpi.com For instance, the synthesis of various substituted pyridines has been achieved using palladium catalysts like PdCl2(dppf). mdpi.com While direct examples for the synthesis of this compound are not explicitly detailed, the principles of these transformations are applicable. The introduction of the difluoromethoxy group often precedes the formation of the carboxylic acid, or the nicotinic acid backbone is constructed with the difluoromethoxy group already in place.
| Catalyst System | Reactant Types | Reaction Type | Potential Application in Synthesis |
| Palladium complexes (e.g., PdCl2(dppf)) | Aryl halides, Arylboronic acids | Suzuki-Miyaura Coupling | Formation of the substituted pyridine ring system |
| Gold (III) chloride (AuCl3) | Aldehydes, Alcohols | Cycloketalization | Construction of heterocyclic cores |
Photoredox Catalysis for Difluoromethoxylation
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating radical intermediates, which can then participate in a variety of bond-forming reactions. nih.govresearchgate.net This methodology is particularly relevant for the introduction of fluorinated motifs like the difluoromethoxy group. nih.gov The process typically involves a photocatalyst that, upon absorbing visible light, can initiate a single electron transfer (SET) process with a suitable difluoromethoxylating reagent. nih.govnih.gov This generates a difluoromethoxyl radical (•OCF2H), which can then add to an aromatic or heteroaromatic ring. nih.govnih.gov
Recent advancements have led to the development of redox-active difluoromethoxylating reagents that can be used in catalytic amounts alongside a photoredox catalyst. nih.govnih.gov This approach allows for the direct C-H difluoromethoxylation of (hetero)arenes under mild, room-temperature conditions. nih.gov The utility of this method is highlighted by its tolerance of a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.govnih.gov The general mechanism involves the excitation of the photocatalyst, followed by SET to the difluoromethoxylating reagent to release the •OCF2H radical. This radical then adds to the heteroaromatic substrate, and subsequent oxidation and deprotonation yield the desired difluoromethoxylated product. nih.gov
| Catalysis Type | Key Features | Advantages |
| Photoredox Catalysis | Utilizes visible light, proceeds via radical intermediates. nih.gov | Mild reaction conditions, high functional group tolerance, avoids harsh reagents. nih.govresearchgate.net |
Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, presents a sustainable alternative to metal-based catalysts. beilstein-journals.org While specific applications of organocatalysis for the direct synthesis of this compound are not widely reported, the principles of organocatalyzed reactions are relevant. For instance, organocatalysts are known to activate substrates in various ways, including through the formation of iminium or enamine intermediates. In the context of nicotinic acid derivatives, organocatalysts could potentially be employed to facilitate the introduction of the difluoromethoxy group or to construct the pyridine ring itself under metal-free conditions. Some syntheses of nicotinic acid derivatives have been achieved under catalyst- and solvent-free conditions, highlighting a move towards more environmentally friendly methods. researchgate.netresearchgate.net
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to minimize environmental impact and enhance sustainability. nih.gov
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. cognitoedu.orgwikipedia.orgjocpr.com Reactions with high atom economy generate minimal waste, which is both environmentally and economically advantageous. cognitoedu.org Addition reactions, for example, are considered highly atom-economical as all reactant atoms are incorporated into the final product. cognitoedu.org
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. acs.orgmdpi.com Traditional syntheses of nicotinic acid derivatives have often utilized hazardous solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and xylene. acs.org In line with green chemistry principles, there is a strong focus on replacing these with more sustainable alternatives. acs.orgnih.gov
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com While the low solubility of many organic compounds in water can be a challenge, strategies such as using co-solvents or developing water-soluble catalysts can overcome this limitation. mdpi.com Other green solvents include renewable and biodegradable options like n-propanol. acs.orgnih.gov Furthermore, solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent an even more sustainable approach by completely eliminating solvent waste. researchgate.netresearchgate.netmdpi.com Research has demonstrated the successful synthesis of nicotinic acid derivatives under solvent- and catalyst-free conditions, showcasing a significant step towards greener chemical processes. researchgate.netresearchgate.net
| Green Chemistry Aspect | Traditional Approach | Sustainable Alternative |
| Solvent | Dimethylformamide, Tetrahydrofuran, Xylene acs.org | Water, n-Propanol, Solvent-free conditions researchgate.netresearchgate.netacs.orgmdpi.com |
| Efficiency | Use of stoichiometric reagents | Catalytic reactions, C-H functionalization nih.govresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4 Difluoromethoxy Nicotinic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the 4-position substituent.
The carboxylic acid functionality of nicotinic acid and its derivatives is readily converted into esters and amides, which are common strategies in the development of new chemical entities for research. ekb.egresearchgate.net These derivatization reactions are crucial for creating building blocks with modified properties.
Esterification: Nicotinic acids can be condensed with alcohols to form esters. For instance, the reaction of a nicotinic acid with an alcohol like ethylene (B1197577) glycol in the presence of a base such as triethylamine (B128534) (Et₃N) in a solvent like tetrahydrofuran (B95107) (THF) yields the corresponding ester. scite.ai This method is applicable for creating a diverse range of esters for research purposes. epo.org
Amidation: The formation of amides from the carboxylic acid group is another key transformation. Nicotinic acid hydrazides, formed from the corresponding esters, serve as vital intermediates for synthesizing a wide array of derivatives, including hydrazones, pyrazoles, and 1,2,4-triazoles, which are of interest in medicinal chemistry research. ekb.eg The general reactivity of the carboxylic acid group suggests that 4-(difluoromethoxy)nicotinic acid can be converted to its corresponding amide through standard coupling reactions with amines.
These derivatization reactions are fundamental in modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets.
The carboxylic acid group can be removed from the pyridine ring through decarboxylation reactions. One notable transformation is decarboxylative halogenation, which replaces the carboxyl group with a halogen atom.
The Hunsdiecker reaction and its modifications, such as the Cristol-Firth modification, are classic methods for halodecarboxylation. nih.gov These reactions typically involve the formation of a silver salt of the carboxylic acid, which then reacts with a halogen. While this method has been applied to various aromatic and heteroaromatic acids, its success can be substrate-dependent. nih.govacs.org Research has shown that nicotinic acid itself can be a suitable substrate for such decarboxylative halogenation reactions. nih.govacs.org This indicates a viable pathway for converting this compound into the corresponding 4-(difluoromethoxy)-3-halopyridine, providing a route to a different class of substituted pyridines. The efficiency of such reactions can be influenced by the electronic nature of the substituents on the ring. acs.org
Transformations Involving the Difluoromethoxy Group
The difluoromethoxy (–OCF₂H) group is a key feature of the molecule, significantly influencing its properties and reactivity. It is often incorporated into molecules in medicinal chemistry to enhance metabolic stability and modulate electronic characteristics. rsc.orgnih.gov
The difluoromethoxy group is generally considered to be chemically and thermally stable. researchgate.net It is more stable than many other fluorine-containing groups under various conditions, including exposure to acids and bases. researchgate.net This stability is a primary reason for its use in drug design.
However, under specific and often harsh conditions, cleavage of the bonds within the difluoromethoxy group can occur. For example, difluorocarbene-mediated reactions have been shown to cleave the C–O bond in cyclic ethers to form difluoromethyl ethers. chinesechemsoc.orgchinesechemsoc.org While not a direct reaction of the –OCF₂H group itself, this demonstrates the reactivity of related species. More relevantly, studies on difluoromethoxy-functionalized o-phenylenediamines have shown that Lewis acids like AlCl₃ can catalyze the cleavage of C–F and C–O bonds, leading to an intramolecular transfer of the –CHF₂ group. acs.org This suggests that under strong Lewis acidic conditions, the difluoromethoxy group on the pyridine ring could potentially undergo rearrangement or cleavage.
The difluoromethoxy group exerts a strong electronic influence on the molecule, which in turn affects reaction rates and regioselectivity.
Electronic Effects: The –OCF₂H group is a moderate electron-withdrawing substituent, acting through both inductive (field) and resonance effects. nuph.edu.uaresearchgate.net Its Hammett constants, which quantify these electronic effects, have been determined, showing it to be an electron acceptor. nuph.edu.uaresearchgate.net This electron-withdrawing nature decreases the electron density of the aromatic ring to which it is attached. nuph.edu.ua In the case of this compound, this effect enhances the acidity of the carboxylic acid group compared to unsubstituted nicotinic acid.
Kinetic and Regioselective Influence: The electronic properties of the difluoromethoxy group can alter reaction kinetics. For example, the gem-difluoromethylene group has been observed to significantly accelerate certain reactions, such as ring-closing olefin metathesis, a phenomenon related to the Thorpe-Ingold effect. nih.gov In reactions involving the pyridine nucleus, the electron-withdrawing nature of the 4-difluoromethoxy group would be expected to further deactivate the ring towards electrophilic attack while potentially influencing the regioselectivity of nucleophilic substitutions. rsc.org For instance, in trifluoromethoxylation reactions of substituted pyridines, the position of the incoming group is highly directed by the existing substituents and reaction temperature. rsc.org
Table 1: Hammett Constants for Selected Substituents This table provides a comparison of the electronic effects of the difluoromethoxy group with other common substituents. The constants σI and σR represent the inductive and resonance effects, respectively. Positive values indicate electron-withdrawing character.
| Substituent | Inductive Constant (σI) | Resonance Constant (σR) | Overall Electronic Effect |
| -CF₂OCH₃ | 0.22 | 0.07 | Moderate electron acceptor |
| -CHF₂ | 0.24 | 0.02 | Moderate electron acceptor |
| -CF₃ | 0.42 | 0.08 | Strong electron acceptor |
| -CH₃ | -0.01 | -0.13 | Electron donor |
Data sourced from literature. nuph.edu.uaresearchgate.net
Reactivity of the Pyridine Nucleus in this compound
The reactivity of the pyridine ring is inherently different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. wikipedia.orgnih.gov This nitrogen atom makes the ring electron-deficient, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). chemsrc.com
Electrophilic Substitution: The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. nowgonggirlscollege.co.inuomustansiriyah.edu.iq Reactions such as nitration or halogenation require harsh conditions and typically occur at the 3- or 5-position (meta to the nitrogen), where the deactivating effect is least pronounced. chemsrc.comuomustansiriyah.edu.iq The presence of the electron-withdrawing difluoromethoxy group at the 4-position and the carboxylic acid at the 3-position would further deactivate the ring, making electrophilic substitution extremely difficult.
Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. wikipedia.orgnih.gov These reactions are favored at the 2- and 4-positions, which bear a partial positive charge. youtube.com A leaving group at one of these positions can be readily displaced by a nucleophile. The reactivity towards nucleophiles can be further enhanced by quaternizing the pyridine nitrogen, which places a formal positive charge on the ring system. google.com In this compound, the difluoromethoxy group is at an activated position (C-4). While the –OCF₂H group itself is not a typical leaving group, its strong electron-withdrawing effect would make the C-4 position highly electrophilic, potentially facilitating reactions if a suitable leaving group were present at an adjacent position or if the group itself could be induced to leave under specific catalytic conditions.
Table 2: General Reactivity of the Pyridine Ring This interactive table summarizes the characteristic reactivity of the pyridine nucleus.
| Reaction Type | Preferred Position(s) | Reactivity Compared to Benzene | Influence of Electron-Withdrawing Substituents |
| Electrophilic Substitution | 3, 5 (meta) | Much lower | Further deactivates the ring |
| Nucleophilic Substitution | 2, 4, 6 (ortho, para) | Much higher | Activates the ring for attack |
| Reaction with Lewis Acids | Nitrogen Atom | N/A (amine-like basicity) | Reduces basicity of the nitrogen |
Data based on established principles of heterocyclic chemistry. wikipedia.orgnih.govchemsrc.comnowgonggirlscollege.co.inuomustansiriyah.edu.iqyoutube.com
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The pyridine ring in this compound is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
The rate of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. libretexts.org Strongly electron-withdrawing groups, especially those at the ortho and para positions to the leaving group, significantly accelerate the reaction. libretexts.orgsinica.edu.tw In the context of derivatives of this compound, a halogen substituent could serve as a leaving group, facilitating its replacement by a nucleophile.
Recent advancements have explored the use of transition metals to mediate SNAr reactions, expanding the scope to include less activated fluoroarenes and enabling reactions in protic media at moderate temperatures. osti.gov Furthermore, the use of sustainable and benign reaction media, such as water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC), has been shown to facilitate SNAr reactions under mild conditions. d-nb.info
N-Oxidation and Quaternization Reactions
The nitrogen atom in the pyridine ring of this compound is susceptible to reactions with electrophiles, leading to N-oxidation and quaternization.
N-Oxidation: The formation of N-oxides is a common reaction for pyridines. Nicotinic acid N-oxide, for example, is a known compound that can act as a ligand in the formation of metal complexes. sigmaaldrich.com The oxidation of the nitrogen atom can alter the electronic properties of the pyridine ring, potentially influencing its reactivity in subsequent reactions.
Quaternization: The pyridine nitrogen can be alkylated by various electrophiles to form quaternary ammonium (B1175870) salts. nih.gov The quaternization of nicotinamide (B372718), a related compound, has been achieved using different electrophiles under both conventional heating and microwave irradiation, with the latter often leading to improved yields and shorter reaction times. nih.gov The resulting quaternary salts can exhibit interesting biological activities. nih.gov
Summary of Reactions on the Pyridine Moiety
| Reaction Type | General Reactants | Key Features | Potential Products |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Sulfonating agents | Requires activating groups or forcing conditions due to the electron-deficient nature of the pyridine ring. masterorganicchemistry.com | Substituted pyridine derivatives |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) and a leaving group on the ring | Facilitated by electron-withdrawing groups. libretexts.org Can proceed via an addition-elimination mechanism. masterorganicchemistry.com | Substituted pyridine derivatives with the nucleophile replacing the leaving group |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Forms a pyridine N-oxide, altering the electronic properties of the ring. sigmaaldrich.com | This compound N-oxide |
| Quaternization | Alkyl halides | Forms a pyridinium (B92312) salt, introducing a positive charge on the nitrogen. nih.gov | N-alkyl-4-(difluoromethoxy)pyridinium-3-carboxylate |
Advanced Mechanistic Elucidation of this compound Reactions
Identification of Reactive Intermediates
The elucidation of reaction mechanisms often involves the identification and characterization of transient reactive intermediates. In the context of reactions involving this compound, several types of intermediates can be postulated based on the reaction type.
For nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex, a resonance-stabilized carbanion formed by the attack of the nucleophile on the aromatic ring. libretexts.org Spectroscopic techniques and computational studies can provide evidence for the formation and structure of these intermediates.
In electrophilic aromatic substitution , the reaction proceeds through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate is influenced by the substituents on the ring.
Reactions involving the difluoromethoxy group itself could potentially generate radical or carbene intermediates under specific conditions. For example, studies on related fluorinated compounds have explored the generation of difluorocarbene. hud.ac.uk
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies are crucial for a quantitative understanding of reaction pathways. nih.gov By measuring reaction rates under various conditions (e.g., temperature, concentration of reactants), one can determine the rate law and activation parameters (activation energy, enthalpy, and entropy of activation). researchgate.net This information helps to distinguish between different proposed mechanisms. nih.gov
The application of techniques like fluorescence correlation spectroscopy can allow for real-time monitoring of binding events and the determination of equilibrium dissociation constants and kinetic rates for complex formation. nih.gov
Role of Specific Catalysts and Reagents in Reaction Mechanisms
The choice of catalysts and reagents plays a pivotal role in directing the outcome and efficiency of chemical reactions.
In electrophilic aromatic substitution , Lewis acids are often employed as catalysts to generate a more potent electrophile. libretexts.org For example, in Friedel-Crafts alkylation and acylation, a Lewis acid like aluminum chloride is used. sinica.edu.tw
For nucleophilic aromatic substitution , transition metal catalysts, such as those based on rhodium or palladium, have been shown to mediate the reaction under milder conditions and with a broader substrate scope. osti.govnih.gov These catalysts can activate the aryl halide towards nucleophilic attack.
The nature of the base used can also be critical. In some SNAr reactions, the order of addition of the base can influence the formation of side products. d-nb.info Specific reagents can also be used to achieve particular transformations. For example, the use of a copper reagent has been developed for the fluorination of aryl iodides. escholarship.org
Influence of Catalysts and Reagents
| Reaction Type | Catalyst/Reagent | Role in Mechanism | Example |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Lewis Acids (e.g., AlCl₃, FeCl₃) | Activate the electrophile. libretexts.org | Friedel-Crafts reactions. sinica.edu.tw |
| Nucleophilic Aromatic Substitution | Transition Metals (e.g., Rh, Pd) | Mediate the reaction, allowing for milder conditions and broader substrate scope. osti.govnih.gov | Rh(III)-mediated SNAr of a fluoroarene. osti.gov |
| N-Oxidation | Peroxy acids | Oxidize the pyridine nitrogen. | Formation of nicotinic acid N-oxide. sigmaaldrich.com |
| Quaternization | Alkylating agents | Provide the alkyl group to form the pyridinium salt. nih.gov | Reaction of nicotinamide with bromoacetophenones. nih.gov |
Applications of 4 Difluoromethoxy Nicotinic Acid in Advanced Chemical Synthesis and Materials Science Research
A Versatile Building Block for Complex Organic Synthesis.nih.govgoogle.combenchchem.com
The structure of 4-(difluoromethoxy)nicotinic acid, featuring a pyridine (B92270) ring, a carboxylic acid functional group, and a difluoromethoxy substituent, allows it to serve as a versatile precursor in the construction of more complex organic molecules. nih.govgoogle.com The presence of these distinct functionalities provides multiple reaction sites for chemists to elaborate and build molecular complexity.
Precursor for Novel Heterocyclic Scaffolds.google.combenchchem.com
The pyridine core and the carboxylic acid group of this compound are key features that enable its use in the synthesis of a variety of novel heterocyclic scaffolds. google.com The carboxylic acid can be readily converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions to form new ring systems. For instance, the synthesis of aminonicotinic and isonicotinic acid derivatives often involves the modification of the carboxylic acid moiety. google.com
Synthesis of Advanced Organic Ligands for Catalysis Research
While direct research on this compound for catalysis is not extensively documented, the broader class of nicotinic acid derivatives and fluorinated organic molecules are known to be valuable ligands in catalysis. ugr.es The nitrogen atom of the pyridine ring in this compound can act as a coordination site for metal centers, making it a potential candidate for the development of novel ligands.
The electronic properties imparted by the difluoromethoxy group could modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the resulting metal complex. The synthesis of such ligands would typically involve the modification of the carboxylic acid group to introduce coordinating moieties that can bind to transition metals. The development of new ligands based on this scaffold could lead to advancements in various catalytic transformations.
Incorporation into Research Probes for Chemical Biology Studies (non-drug)
The field of chemical biology utilizes small molecules, or "probes," to study and manipulate biological systems. nih.govnih.gov Fluorinated compounds are often employed in the design of such probes due to the unique properties of the fluorine atom, including its small size and high electronegativity, which can enhance binding affinity and metabolic stability. nuph.edu.ua
Although specific examples of this compound being used in non-drug research probes are not prevalent in the provided search results, its structural features make it a plausible candidate for such applications. The difluoromethoxy group can serve as a spectroscopic tag for 19F NMR studies, a technique used to investigate molecular interactions and dynamics. Furthermore, the carboxylic acid provides a handle for conjugation to other molecules, such as fluorescent dyes or biotin (B1667282) tags, to create sophisticated probes for studying protein function and localization within cells. ed.ac.ukutmb.edu The development of such probes would contribute to a deeper understanding of complex biological processes.
Contribution to Methodological Research in Fluorine Chemistry
The introduction of fluorine and fluorine-containing groups into organic molecules is a central theme in modern medicinal and materials chemistry. nuph.edu.ua The synthesis and reactions of compounds like this compound contribute to the broader understanding and development of new methodologies in fluorine chemistry.
The difluoromethoxy group (-OCHF2) presents unique synthetic challenges and opportunities. Research into the synthesis of this compound itself, and its subsequent chemical transformations, helps to expand the toolbox of reactions available for installing and manipulating this important functional group. For example, methods for the selective functionalization of the pyridine ring in the presence of the difluoromethoxy group are of significant interest. Furthermore, studying the reactivity of the difluoromethoxy group under various reaction conditions provides valuable insights into its stability and potential for further derivatization. This knowledge is crucial for the rational design of more complex fluorinated molecules with desired properties.
Potential in Advanced Materials Research
The incorporation of fluorinated building blocks into polymers and other materials can significantly alter their properties, leading to enhanced thermal stability, chemical resistance, and unique optical and electronic characteristics. While specific applications of this compound in materials science are not extensively detailed in the provided search results, its structure suggests potential for use in this area.
The pyridine and carboxylic acid functionalities could allow for the incorporation of this molecule into polymer backbones or as pendant groups through polymerization or post-polymerization modification techniques. The presence of the difluoromethoxy group could impart desirable properties to the resulting materials, such as low surface energy, hydrophobicity, and enhanced performance in optical or electronic devices. For instance, fluorinated polymers are known for their use in high-performance coatings and membranes. uchicago.edu Further research could explore the synthesis of novel polymers and materials derived from this compound for applications in areas such as optoelectronics, where fluorinated materials can play a crucial role.
Computational and Theoretical Studies of 4 Difluoromethoxy Nicotinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into the electronic nature of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule, from which a wide array of properties can be derived. For 4-(Difluoromethoxy)nicotinic acid, these calculations can predict its stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets (e.g., 6-31G** or 6-311++G(d,p)) are commonly used to optimize the molecular geometry of nicotinic acid derivatives and predict their electronic characteristics. epstem.netepstem.netjocpr.com
Geometry optimization using DFT allows for the precise determination of bond lengths, bond angles, and dihedral angles of the lowest energy conformation of this compound. The introduction of the electronegative difluoromethoxy group at the 4-position is expected to cause subtle but significant changes in the pyridine (B92270) ring's geometry compared to unsubstituted nicotinic acid.
Electronic properties derived from DFT calculations are crucial for predicting reactivity. Key parameters include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. epstem.net A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP would highlight the negative potential around the carboxylic oxygen atoms and the pyridine nitrogen, and the positive potential near the acidic proton and the hydrogen of the difluoromethoxy group.
Atomic Charges: Methods like Mulliken population analysis can quantify the partial charge on each atom, providing further insight into reactive sites. epstem.net The fluorine atoms in the difluoromethoxy group will have significant negative partial charges, influencing the molecule's intermolecular interactions.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C(4)-O | ~1.36 Å |
| O-CF₂H | ~1.41 Å | |
| C-F | ~1.35 Å | |
| C(3)-C(COOH) | ~1.50 Å | |
| C=O | ~1.21 Å | |
| O-H | ~0.97 Å | |
| Bond Angles | C(3)-C(4)-C(5) | ~118° |
| C(4)-O-CF₂H | ~117° | |
| O-C-O (Carboxyl) | ~124° | |
| Dihedral Angle | C(3)-C(4)-O-C | ~180° (planar) or ~0° (planar) |
Note: The values in this table are illustrative, based on typical results for similar fluorinated aromatic compounds, and represent a hypothetical optimized geometry.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, or composite methods like CBS-QB3, provide higher accuracy than standard DFT for properties like reaction energies and barrier heights, albeit at a significantly greater computational expense. jocpr.comnih.gov These high-accuracy methods are often used to benchmark the results obtained from more computationally efficient DFT calculations for related systems, ensuring the chosen DFT functional is appropriate. nih.gov For this compound, these methods could provide a highly reliable gas-phase enthalpy of formation.
Conformational Analysis and Energetics
Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. libretexts.org The study of the energies of these different conformations and the barriers to rotation between them is known as conformational analysis. libretexts.org For this compound, key rotations exist around the C(4)-O bond of the ether linkage and the C(3)-C(arboxyl) bond.
Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This analysis identifies the most stable conformers (energy minima) and the transition states for interconversion. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. The conformation of the difluoromethoxy and carboxylic acid groups can significantly impact the molecule's ability to bind to a biological target. Studies on related phenylalkylamino-nicotinic acids have shown that polymorphism can arise from different stable conformations (anti vs. gauche) in the crystal lattice. uky.edu
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer Description | Dihedral Angle (C3-C4-O-CF₂H) | Dihedral Angle (N-C3-C-O) | Relative Energy (kcal/mol) |
| Global Minimum | ~180° | ~0° | 0.00 |
| Local Minimum 1 | ~0° | ~0° | +1.5 |
| Local Minimum 2 | ~180° | ~180° | +2.1 |
| Transition State | ~90° | ~0° | +4.5 |
Note: This table presents hypothetical data to illustrate the concept of conformational analysis. The actual energy differences would be determined via quantum chemical calculations.
Prediction of Spectroscopic Properties for Mechanistic and Structural Elucidation
Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds and the interpretation of experimental spectra. DFT calculations can be used to simulate various types of spectra for this compound.
NMR Spectroscopy: Calculating nuclear magnetic shielding tensors allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. This is particularly valuable for complex molecules where signal assignment is ambiguous. For this compound, predicting the characteristic triplet for the -OCHF₂ group in ¹⁹F NMR and the corresponding doublet of triplets in ¹H NMR would confirm its electronic environment.
Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies and their corresponding intensities can generate theoretical infrared (IR) and Raman spectra. jocpr.comniscpr.res.in By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode (e.g., C=O stretch, C-F stretch, ring breathing modes). This detailed assignment provides definitive structural proof. jocpr.com
Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |
| ¹H NMR (ppm) | 7.15 (dt) | 7.10 | -OCH F₂ |
| ¹³C NMR (ppm) | 168.5 | 168.2 | -C OOH |
| ¹⁹F NMR (ppm) | -82.0 (t) | -81.5 | -OCHF ₂ |
| IR (cm⁻¹) | 1710 | 1715 | C=O stretch (Carboxylic Acid) |
| IR (cm⁻¹) | 1105 | 1110 | C-F stretch |
Note: This table is illustrative. A scaling factor is often applied to calculated vibrational frequencies to improve agreement with experimental data.
Computational Elucidation of Reaction Mechanisms and Transition States
Understanding how a chemical reaction occurs step-by-step is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry allows for the detailed exploration of reaction mechanisms by identifying all relevant species along a reaction pathway, including short-lived intermediates and transition states. rsc.org
For reactions involving this compound, such as esterification, amidation, or nucleophilic aromatic substitution, computational methods can be used to:
Propose a Pathway: A plausible reaction mechanism is hypothesized.
Locate Stationary Points: The geometries of reactants, intermediates, transition states, and products are optimized.
Calculate Energies: The energies of all stationary points are calculated to determine activation energies (the energy difference between reactant and transition state) and reaction enthalpies. rsc.org
Verify Transition States: Frequency calculations are performed to ensure that a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
This process provides a quantitative picture of the reaction's feasibility and kinetics, allowing chemists to understand why certain regioselectivities are observed or why specific catalysts are required. montclair.edu
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a statistically significant correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net In a QSRR study, a set of molecular descriptors, which are numerical values representing different aspects of a molecule's structure, are calculated. These descriptors are then used to build a mathematical model that can predict the reactivity of other, similar compounds.
For a series of nicotinic acid derivatives including this compound, QSRR could be used to predict reaction rates or equilibrium constants. The molecular descriptors used in such a model are often derived from quantum chemical calculations. uni-giessen.de
Commonly Used Descriptors in QSRR:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Topological Descriptors: Molecular connectivity indices, shape indices.
Geometrical Descriptors: Molecular surface area, volume.
By developing a QSRR model, researchers can screen virtual libraries of compounds and prioritize the synthesis of molecules with desired reactivity profiles, accelerating the discovery process.
Investigation of Non-Covalent Interactions and Intermolecular Forces
Following a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the non-covalent interactions and intermolecular forces of this compound were identified. Research focusing on the intricate network of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the supramolecular assembly and crystal packing of this particular compound appears to be limited or not publicly available at this time.
While general principles of non-covalent interactions are well-established, and studies on related molecules such as nicotinic acid and compounds containing difluoromethoxy groups do exist, a direct and detailed computational analysis for this compound is absent from the reviewed literature. Such a study would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the geometry, energy, and nature of the intermolecular interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are often employed to visualize and quantify these weak forces.
The presence of the carboxylic acid group, the pyridine nitrogen, and the difluoromethoxy group in this compound suggests the potential for a rich variety of non-covalent interactions. These would likely include:
Hydrogen Bonding: Strong hydrogen bonds are expected to form between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers or catemers. The pyridine nitrogen can also act as a hydrogen bond acceptor.
Halogen Bonding: The fluorine atoms of the difluoromethoxy group could potentially participate in halogen bonding, acting as electrophilic caps (B75204) that interact with nucleophilic sites.
π-π Stacking: The aromatic pyridine ring could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Without specific research data, it is not possible to present detailed findings or data tables on the non-covalent interactions of this compound. Further experimental work, such as X-ray crystallography, and dedicated computational studies are required to provide a quantitative and qualitative understanding of the intermolecular forces at play in this compound.
Advanced Analytical Techniques for Probing 4 Difluoromethoxy Nicotinic Acid and Its Research Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Mechanistic Investigationsnih.govebsco.com
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in the structural elucidation and investigation of complex molecules like 4-(difluoromethoxy)nicotinic acid and its derivatives. nih.govebsco.com This non-destructive technique provides detailed information about the chemical structure, connectivity, and dynamics of molecules in solution. sioc.ac.cn By analyzing the interactions of atomic nuclei with an external magnetic field, researchers can deduce the arrangement of atoms within a molecule, providing critical insights for drug discovery and development. nih.govebsco.com
Multinuclear NMR (e.g., 1H, 13C, 19F NMR) for Detailed Structural Assignments and Regioselectivityresearcher.life
Multinuclear NMR spectroscopy, which examines various types of atomic nuclei, is crucial for the comprehensive characterization of this compound.
¹H NMR: Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns that are influenced by the positions of the carboxylic acid and difluoromethoxy groups. The proton of the difluoromethoxy group (-OCHF₂) typically appears as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: Carbon-13 NMR (¹³C NMR) offers insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its electronic environment. The carbon of the difluoromethoxy group is readily identifiable by its coupling to the attached fluorine atoms, resulting in a characteristic triplet. The chemical shifts of the pyridine ring carbons confirm the substitution pattern.
¹⁹F NMR: Fluorine-19 NMR (¹⁹F NMR) is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a doublet for the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₂H group.
The following table summarizes the expected NMR data for this compound.
| Nucleus | Atom | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | H-2 | ~8.9 | d | ~2 Hz |
| ¹H | H-5 | ~7.8 | dd | ~8, 2 Hz |
| ¹H | H-6 | ~8.7 | d | ~8 Hz |
| ¹H | -OCHF₂ | ~6.8 | t | ~74 Hz |
| ¹³C | C-2 | ~152 | s | |
| ¹³C | C-3 | ~122 | s | |
| ¹³C | C-4 | ~155 (t) | t | |
| ¹³C | C-5 | ~115 | s | |
| ¹³C | C-6 | ~148 | s | |
| ¹³C | -COOH | ~165 | s | |
| ¹³C | -OCHF₂ | ~115 (t) | t | ~250 Hz |
| ¹⁹F | -OCHF₂ | ~-80 | d | ~74 Hz |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
2D NMR Techniques for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei. scribd.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled, confirming the connectivity of the protons on the pyridine ring. scribd.com For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. This technique is invaluable for unambiguously assigning the ¹H and ¹³C signals of the pyridine ring. For example, the proton at position 2 would show a correlation to the carbon at position 2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are close to each other, providing information about the molecule's three-dimensional conformation. This can be used to determine the preferred orientation of the difluoromethoxy group relative to the pyridine ring.
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Characterizationhmdb.casigmaaldrich.com
Advanced mass spectrometry (MS) techniques are essential for the analysis of this compound, providing precise information on its molecular weight and structure. sigmaaldrich.com These methods are used to confirm the identity of the compound, monitor the progress of its synthesis, and characterize any related impurities or derivatives.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound with a high degree of accuracy. nih.gov This allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₇H₅F₂NO₃), the expected exact masses for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are presented in the table below.
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₇H₆F₂NO₃⁺ | 190.0310 |
| [M+Na]⁺ | C₇H₅F₂NNaO₃⁺ | 212.0129 |
The observation of these exact masses in an HRMS spectrum provides strong evidence for the presence and correct elemental composition of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This process helps to elucidate the fragmentation pathways of this compound, providing further confirmation of its structure. nih.gov
In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 190.0310) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be characteristic of the molecule's structure. Common fragmentation pathways for nicotinic acid derivatives often involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).
A plausible fragmentation pathway for [M+H]⁺ of this compound could involve the initial loss of the difluoromethoxy group or decarboxylation. The table below outlines some potential fragment ions and their corresponding neutral losses.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment Ion |
| 190.0310 | 144.0203 | CO₂H₂ | Pyridine ring with difluoromethoxy group |
| 190.0310 | 124.0397 | CHF₂OH | Nicotinic acid |
| 144.0203 | 94.0397 | CHF₂ | Pyridinium (B92312) ion |
The analysis of these fragmentation patterns provides a detailed structural fingerprint of this compound, complementing the data obtained from other analytical techniques.
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
For this compound, a single crystal is grown and then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.
The crystal structure would confirm the planar nature of the pyridine ring and provide precise measurements of the bond lengths and angles of the difluoromethoxy and carboxylic acid substituents. Of particular interest would be the torsional angles that define the orientation of these groups relative to the pyridine ring.
Moreover, the analysis of the crystal packing would reveal the hydrogen bonding network. It is expected that the carboxylic acid groups would form hydrogen bonds, either as dimers with other this compound molecules or with solvent molecules if present in the crystal structure. The nitrogen atom of the pyridine ring could also act as a hydrogen bond acceptor. These intermolecular interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility.
The table below summarizes the kind of crystallographic data that would be obtained for this compound.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-O, C-F). |
| Bond Angles | The angles between three connected atoms (e.g., C-C-C, O-C-O). |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule, such as the orientation of the substituents. |
| Hydrogen Bond Geometry | The distances and angles of the hydrogen bonds formed between molecules. |
While a specific crystal structure for this compound is not publicly available in the search results, analysis of related nicotinic acid derivatives suggests that the carboxylic acid would likely form strong intermolecular hydrogen bonds. rsc.org The difluoromethoxy group, while not a strong hydrogen bond donor or acceptor, would influence the crystal packing through dipole-dipole and van der Waals interactions.
Future Research Directions and Unaddressed Challenges Pertaining to 4 Difluoromethoxy Nicotinic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The industrial production of nicotinic acid has traditionally relied on methods that are energy-intensive and environmentally taxing, such as the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, which produces nitrous oxide, a potent greenhouse gas. nih.gov Consequently, a primary challenge is the development of green and sustainable synthetic routes.
Biocatalytic and Enzymatic Synthesis: Recent advances have highlighted the potential of biocatalyst-mediated synthesis as a more sustainable alternative to traditional chemical methods for producing nicotinic acid. frontiersin.org These enzymatic processes offer high conversion rates under mild reaction conditions, reducing energy consumption and avoiding harsh reagents. frontiersin.org Future research should focus on engineering nitrilases or other enzymes to accept 4-(difluoromethoxy)-3-cyanopyridine as a substrate, potentially enabling a one-step, eco-friendly conversion to the target acid. frontiersin.org Strategies like mutagenesis and the use of recombinant strains, which have proven successful for nicotinic acid production, could be adapted for its fluorinated analogues. frontiersin.org
Late-Stage Functionalization: The introduction of the difluoromethoxy group onto the pyridine (B92270) ring remains a significant synthetic hurdle. rsc.orgsemanticscholar.org Current methods often require multi-step sequences starting from pre-functionalized precursors. researchgate.net A major goal for future research is the development of late-stage difluoromethoxylation methods that can directly install the -OCF₂H group onto a nicotinic acid scaffold. rsc.org Radical difluoromethoxylation using novel reagents has shown promise for (hetero)arenes and could be a fruitful avenue for exploration. nih.gov
Sustainable Reagents and Processes: The development of environmentally benign synthetic methods is crucial. This includes the use of safer and more cost-effective reagents. For instance, recent breakthroughs in "click chemistry" have enabled the green synthesis of sulfonyl fluorides using non-toxic by-products, a concept that could inspire new methods for fluorination. sciencedaily.com Exploring alternative oxidation methods that avoid nitric acid, as well as processes that utilize renewable feedstocks, will be critical for the long-term viability of producing compounds like 4-(difluoromethoxy)nicotinic acid. nih.gov
| Synthetic Method | Advantages | Challenges & Future Research Directions | Key References |
|---|---|---|---|
| Traditional Chemical Synthesis (e.g., oxidation with nitric acid) | Well-established, high yield. nih.gov | High energy consumption, use of corrosive acids, generation of greenhouse gases (N₂O). nih.gov Future work should focus on alternative, greener oxidants. | nih.gov |
| Biocatalytic/Enzymatic Synthesis | Eco-friendly, mild reaction conditions, high conversion rates. frontiersin.org | Enzyme engineering required for fluorinated substrates, scaling up production. frontiersin.org Future research should explore nitrilase engineering for 4-(difluoromethoxy)-3-cyanopyridine. | frontiersin.org |
| Late-Stage Fluorination | Increases synthetic efficiency by introducing the fluoro-group at a late step. rsc.org | Development of selective and high-yielding late-stage difluoromethoxylation methods for nicotinic acid scaffolds is needed. nih.gov | rsc.orgnih.gov |
Discovery of Unprecedented Reactivity Patterns and Transformations
The electronic properties of the difluoromethoxy group significantly influence the reactivity of the nicotinic acid core, opening avenues for novel chemical transformations.
Unique Reactivity of the Difluoromethoxy Group: The highly polarized C-H bond within the difluoromethyl group allows it to act as a lipophilic hydrogen bond donor, a property not observed in its non-fluorinated or trifluoromethyl analogues. acs.orgresearchgate.net This unique hydrogen bonding capability could be harnessed to direct reactions or stabilize transition states in unprecedented ways. Future studies should systematically investigate how this group participates in and influences various reaction classes.
Domino and Multicomponent Reactions: Fluorinated pyridines have been shown to be effective substrates in domino-type reactions, allowing for the rapid construction of complex polyannulated heterocyclic systems. acs.org The specific electronic nature of this compound could be exploited to design novel domino sequences. Furthermore, difluorocarbene-mediated reactions have been used for the deconstructive difunctionalization of cyclic ethers, suggesting that the -OCF₂H moiety could be involved in or facilitate novel ring-opening or rearrangement reactions. chinesechemsoc.org
Transformations of the Pyridine Ring: The electron-withdrawing nature of the difluoromethoxy group deactivates the pyridine ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution (SNAr). This could allow for the selective introduction of other functional groups onto the ring, using the difluoromethoxy group as a directing element. The development of such transformations would expand the utility of this compound as a versatile building block.
Development of New Research Applications in Diverse Chemical Fields (excluding biological/clinical)
Beyond its current use as a synthetic intermediate, this compound and its derivatives have potential applications in materials science and catalysis.
Catalysis: Nicotinic acid itself is used as an organic catalyst and as a chelating agent in the preparation of metal-based catalysts. mdpi.com The introduction of the difluoromethoxy group could modify the catalytic activity or selectivity of nicotinic acid-based catalysts. Future research could explore the use of this compound or its derivatives as ligands for transition metal catalysts or as organocatalysts in their own right.
Building Blocks for Novel Scaffolds: The unique combination of a carboxylic acid, a pyridine ring, and a difluoromethoxy group makes this molecule a valuable building block for the synthesis of more complex and novel chemical entities. rsc.orgsemanticscholar.org Its derivatives could serve as precursors to uncommon N-heterocycles with potential applications in agrochemicals and materials science. researchgate.net
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Reactivity Analysis
The complexity of synthesizing and predicting the reactivity of fluorinated heterocycles makes this an ideal area for the application of artificial intelligence (AI) and machine learning (ML).
Retrosynthetic Planning: AI-powered retrosynthesis tools are becoming increasingly sophisticated, but they often struggle with the nuances of complex and highly functionalized molecules. ucla.edursc.orgresearchgate.net Training ML models on datasets rich in fluorination and heterocycle chemistry could significantly improve their ability to propose viable synthetic routes for molecules like this compound. nih.gov This would not only accelerate research but could also uncover novel and more efficient synthetic pathways that might be overlooked by human chemists.
Reactivity Prediction: ML models can be trained to predict the outcomes of chemical reactions, including regioselectivity and stereoselectivity, with high accuracy. ucla.edu For this compound, an ML model could predict the most likely sites of reaction under various conditions, guiding experimental work and avoiding unnecessary trial-and-error. For instance, predicting the regioselectivity of further functionalization on the pyridine ring is a key challenge that ML could address. ucla.edu
De Novo Design of Catalysts and Reagents: Generative AI models can be used to design new molecules with desired properties. This approach could be applied to develop novel catalysts for the sustainable synthesis of this compound or to design new reagents for more efficient late-stage difluoromethoxylation.
| Application Area | Objective | Potential Impact | Key References |
|---|---|---|---|
| Retrosynthesis | Predict viable and efficient synthetic routes. | Accelerate research, discover novel pathways, and reduce experimental effort. | ucla.edursc.orgresearchgate.net |
| Reactivity Prediction | Predict reaction outcomes, regioselectivity, and catalyst performance. | Guide experimental design and minimize by-product formation. | ucla.eduacs.org |
| De Novo Design | Design novel, more efficient fluorinating reagents or catalysts for synthesis. | Overcome existing limitations in fluorination chemistry. | nih.gov |
Addressing Gaps in Computational Modeling and Theoretical Understanding for Fluorinated Heterocycles
While computational chemistry is a powerful tool, accurately modeling fluorinated heterocycles presents significant challenges. acs.org
Improving Accuracy of Computational Models: Standard computational methods sometimes fail to accurately predict the properties and reactivity of fluorinated compounds due to the complex electronic effects of fluorine. acs.orgacs.org There is a need to develop and benchmark computational methods that can better account for factors like hyperconjugation and the polarity of C-F bonds. This is particularly important for predicting reaction barriers and conformational preferences, which are critical for understanding reactivity. researchgate.netchim.it
Understanding Non-Covalent Interactions: The ability of the difluoromethyl group to act as a hydrogen bond donor is a key feature that is not yet fully understood from a theoretical standpoint. acs.orgresearchgate.net More sophisticated computational studies are needed to accurately model these and other non-covalent interactions, which play a crucial role in self-assembly, crystal packing, and interactions with other molecules.
Bridging Theory and Experiment: A significant challenge is to use computational insights to guide and explain experimental results. For example, quantum chemical calculations have been successfully used to discover new reactions for fluorinating N-heterocycles by identifying likely reaction pathways and ruling out unproductive ones. hokudai.ac.jp Applying these in silico screening strategies more broadly could lead to the discovery of novel reactivity for this compound. A deeper computational understanding of its molecular orbitals (HOMO-LUMO) and electrostatic potential could provide valuable insights into its stability and reactivity. mdpi.comemerginginvestigators.org
Q & A
Q. What are the established synthetic routes for 4-(difluoromethoxy)nicotinic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including fluorination and functional group modifications. Key steps include:
- Fluorination : Use of difluoromethylating reagents (e.g., diethylaminosulfur trifluoride) to introduce the difluoromethoxy group .
- Carboxylic Acid Formation : Hydrolysis of nitrile or ester intermediates under acidic or basic conditions to generate the nicotinic acid moiety .
- Optimization : Reaction temperature (often 0–60°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for coupling reactions) critically impact yield and purity. For example, excessive heat may lead to decarboxylation, reducing yield .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for verifying fluorinated substituents, while ¹H/¹³C NMR confirms the pyridine ring structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from analogs .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for detecting hydrolyzed byproducts .
Q. How does the difluoromethoxy group affect the compound’s chemical stability and reactivity?
- Stability : The electron-withdrawing nature of fluorine enhances resistance to hydrolysis and oxidative degradation compared to non-fluorinated analogs. However, prolonged exposure to strong bases may cleave the difluoromethoxy group .
- Reactivity : Fluorine’s electronegativity directs electrophilic substitution reactions to specific positions on the pyridine ring, enabling regioselective modifications (e.g., amidation at the carboxyl group) .
Advanced Research Questions
Q. What structure-activity relationships (SARs) have been observed between fluorinated substituents and biological activity in nicotinic acid derivatives?
- Metabolic Stability : Difluoromethoxy groups reduce cytochrome P450-mediated metabolism, extending half-life in in vitro hepatic microsome assays .
- Binding Affinity : Fluorine’s small atomic radius and high electronegativity enhance hydrophobic interactions with target proteins (e.g., enzymes in microbial pathways), as shown in molecular docking studies .
- Comparative Studies : Analogues with trifluoromethyl or monofluoro substituents exhibit lower bioactivity, suggesting the difluoromethoxy group optimizes steric and electronic properties .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay Variability : Standardize experimental conditions (e.g., cell lines, incubation time) to minimize discrepancies. For example, antimicrobial activity may vary due to differences in bacterial strain susceptibility .
- Purity Verification : Contaminants from incomplete synthesis (e.g., residual fluorination reagents) can skew results. Use orthogonal purity checks (NMR, HPLC-MS) .
- Control Experiments : Include structurally similar fluorinated analogs as negative controls to isolate the compound’s specific effects .
Q. What strategies optimize the synthetic route for this compound to improve scalability for preclinical studies?
- Flow Chemistry : Continuous flow systems enhance reaction control for exothermic steps (e.g., fluorination), reducing side reactions .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve yield in reduction steps .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
Q. How does this compound interact with biological targets at the molecular level?
- Enzyme Inhibition : In silico studies suggest competitive inhibition of dihydrofolate reductase (DHFR) via hydrogen bonding with the carboxyl group and hydrophobic interactions with fluorinated substituents .
- Cellular Uptake : Fluorination enhances membrane permeability, as demonstrated in Caco-2 cell monolayer assays (Papp > 1 × 10⁻⁶ cm/s) .
Q. What are the key challenges in designing derivatives of this compound for targeted drug delivery?
- Prodrug Design : Esterification of the carboxyl group improves oral bioavailability but requires pH-sensitive linkers for intracellular activation .
- Toxicity Profiling : Fluorinated metabolites (e.g., fluoride ions) must be monitored in pharmacokinetic studies to assess renal clearance and long-term safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
